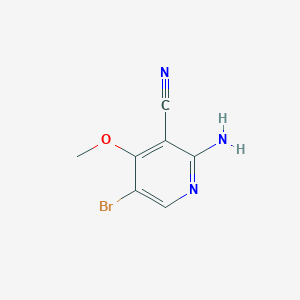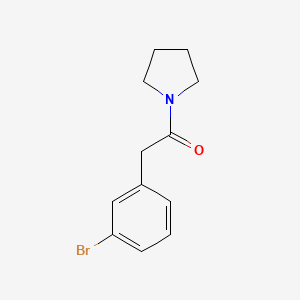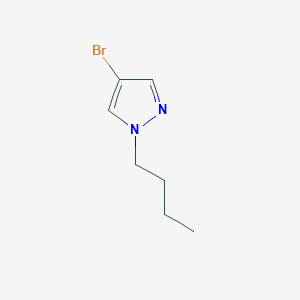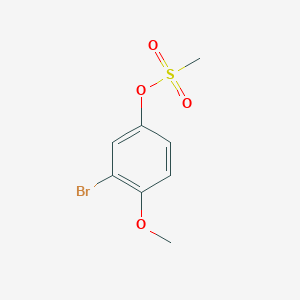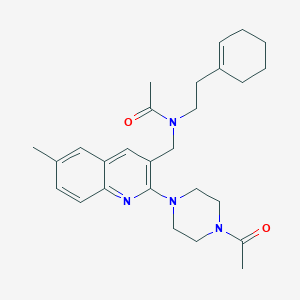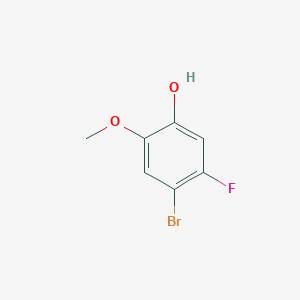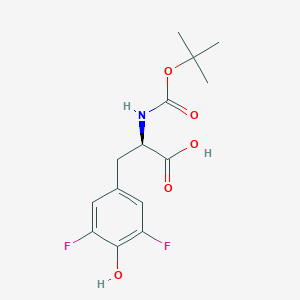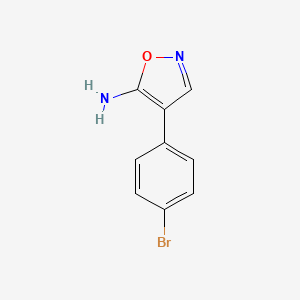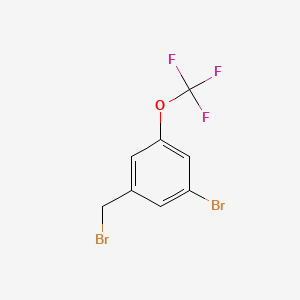
3-Bromo-5-(trifluoromethoxy)benzyl bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-Bromo-5-(trifluoromethoxy)benzyl bromide" is a brominated benzyl bromide derivative with a trifluoromethoxy group attached to the aromatic ring. This structure suggests potential reactivity both in the aromatic ring due to the presence of the bromine substituents and in the benzyl position, which could be involved in various chemical transformations.
Synthesis Analysis
The synthesis of related brominated and trifluoromethylated aromatic compounds has been reported in the literature. For instance, the synthesis of 3'-O-benzyl-2'-deoxy-5-trifluoromethyluridine, a compound with a trifluoromethyl group and a benzyl moiety, was achieved through a series of reactions starting from 2'-deoxy-5-iodouridine, involving benzylation, benzoylation, and coupling with trifluoromethylcopper . Although not the same compound, this synthesis route provides insight into the potential synthetic strategies that could be applied to synthesize the compound .
Molecular Structure Analysis
The molecular structure of related compounds, such as tris(5-bromo-2-methoxyphenyl)bismuth bis(bromodifluoroacetate), has been characterized by X-ray diffraction analysis, revealing a distorted trigonal-bipyramidal coordination around the bismuth atom . While this does not directly describe "3-Bromo-5-(trifluoromethoxy)benzyl bromide," it does provide a context for understanding how bromine and other substituents like trifluoromethoxy might influence the geometry of aromatic compounds.
Chemical Reactions Analysis
Benzyl bromides are known to undergo nucleophilic substitution reactions. For example, the nucleophilic trifluoromethylthiolation of benzyl bromides has been performed using (bpy)Cu(SCF3), yielding benzyl trifluoromethyl sulfides . This suggests that "3-Bromo-5-(trifluoromethoxy)benzyl bromide" could also participate in similar nucleophilic substitution reactions due to the presence of the benzyl bromide moiety.
Physical and Chemical Properties Analysis
The physical and chemical properties of "3-Bromo-5-(trifluoromethoxy)benzyl bromide" can be inferred from related compounds. Aryl bromides such as 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene exhibit rotational isomerism and have been converted to corresponding aryllithium compounds, indicating potential reactivity for further transformations . The presence of bromine and trifluoromethoxy groups in "3-Bromo-5-(trifluoromethoxy)benzyl bromide" would likely confer similar reactivity and physical properties, such as boiling and melting points, solubility, and stability, which are important for its handling and use in chemical synthesis.
Wissenschaftliche Forschungsanwendungen
Application 1: Detection of Uracil in DNA
- Summary of the Application : 3-Bromo-5-(trifluoromethoxy)benzyl bromide has been used as a derivatization reagent in the detection of uracil in DNA .
- Methods of Application : The compound is used in Gas Chromatography and Negative Chemical Ionization Mass Spectrometry for the detection of uracil .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application 2: Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist
- Summary of the Application : This compound has been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Application 3: Synthesis of Electronically Deficient Atropisomeric Diphosphine Ligand
- Summary of the Application : It has been used in the synthesis of a new electronically deficient atropisomeric diphosphine ligand (S)-CF3O-BiPhep .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
3-Bromo-5-(trifluoromethoxy)benzyl bromide is classified as a dangerous compound. It has a GHS05 pictogram, and its hazard statements include H314, which means it causes severe skin burns and eye damage . The precautionary statements include P260, P271, and P280, which advise against breathing dust/fume/gas/mist/vapors/spray, and recommend washing face, hands, and any exposed skin thoroughly after handling and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-bromo-3-(bromomethyl)-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Br2F3O/c9-4-5-1-6(10)3-7(2-5)14-8(11,12)13/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRNFJCHQHPVTI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)Br)CBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Br2F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(trifluoromethoxy)benzyl bromide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

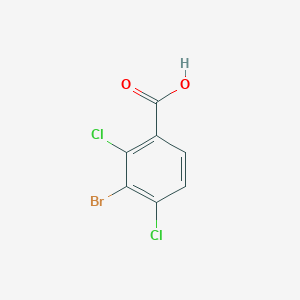
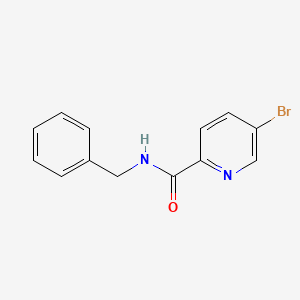
![6-Bromo-N-ethyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B1294182.png)
